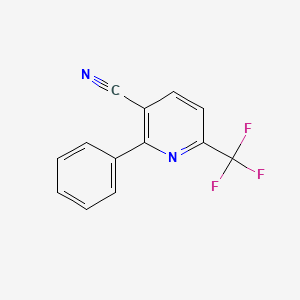
3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine is a compound that has a molecular formula of C13H7F3N2 and a molecular weight of 248.2 . It is a useful reactant in the synthesis of s-tetrazines and also acts as an intermediate for pharmaceuticals .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) derivatives, including 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine, are synthesized through two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine consists of three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Antimicrobial Applications
3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine and its derivatives have shown promising results in antimicrobial studies. For instance, a study conducted by Rateb, El-Deab, and Abdou (2013) synthesized novel 3-cyano pyridine nucleosides and tested their antibacterial activities against both Gram-positive and Gram-negative bacteria, finding some compounds with better antibacterial activities than the control drug (Rateb, El-Deab, & Abdou, 2013). Similarly, Veeraswamy et al. (2018) synthesized pyrido[2,3-d]pyrimidine derivatives from 2-amino-3-cyano-4-trifluoromethyl-6-phenyl pyridine and found that these compounds exhibited significant antibacterial and antifungal activities, with some also showing potential for antifungal therapy (Veeraswamy et al., 2018).
Synthesis of Heterocyclic Compounds
This chemical is used in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry. Narsaiah, Sivaprasad, and Venkataratnam (1994) described a novel synthetic route to 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines from 3-cyano-4-trifluoromethyl-6-substituted-2(1H)pyridones, showcasing its role in creating complex molecular structures (Narsaiah, Sivaprasad, & Venkataratnam, 1994). Krishnaiah and Narsaiah (2002) also utilized 3-cyano-4-trifluoromethyl-6-phenyl 2(1H) pyridones in their research to synthesize 5-trifluoromethyl-3-substituted pyrazoles, demonstrating a novel method and potential for creating new pyrazole derivatives (Krishnaiah & Narsaiah, 2002).
Pharmaceutical Research
In the field of pharmaceutical research, 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine is a key precursor for developing potential anticancer agents. Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives using this compound and tested them for anticancer activity, finding some compounds with higher activity than the standard drug doxorubicin (Hafez & El-Gazzar, 2020).
Neurotropic Activity
Research on neurotropic activities also utilizes this compound. Krauze et al. (1999) synthesized derivatives of 3-cyano-6-phenyl-4-(3`-pyridyl)-pyridine-2(1H)-thione and found that one of the bispyridyldisulfide derivatives exhibited selective antiamesic activity (Krauze et al., 1999).
Crystal Structure Studies
Crystal structure analysis of derivatives of 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine provides insights into their molecular configurations, crucial for understanding their potential applications. Patel et al. (2002) studied the crystal structure of a 2-pyridine derivative, contributing to the knowledge base on the structural characteristics of these compounds (Patel et al., 2002).
Mécanisme D'action
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This makes them key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-7-6-10(8-17)12(18-11)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBJGTZOLLOWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B1440271.png)
![{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1440273.png)
![1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride](/img/structure/B1440274.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1440275.png)
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1440276.png)
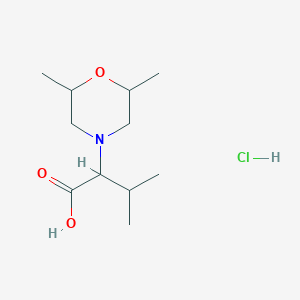
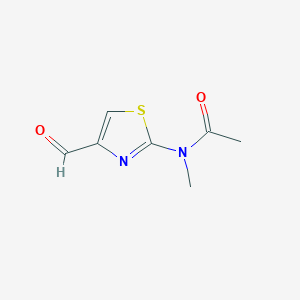
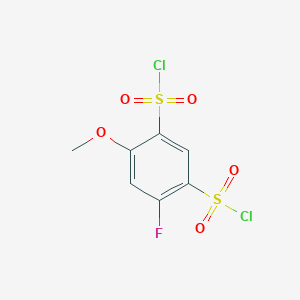



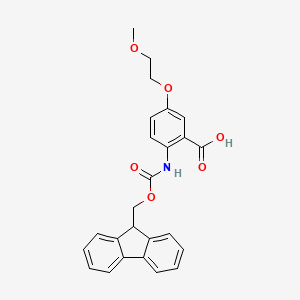
![3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B1440288.png)
![Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate](/img/structure/B1440289.png)